![molecular formula C16H14F3NO2S B2961034 N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide CAS No. 1396859-64-5](/img/structure/B2961034.png)
N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide
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Description
N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research applications due to its unique properties and potential therapeutic benefits.
Scientific Research Applications
Synthesis and Reactivity
Synthesis Approaches
The synthesis of complex benzamides and related compounds often involves catalytic reactions, including copper-catalyzed intramolecular cyclization and reactions involving trifluoromethoxy groups. For instance, the copper-catalyzed intramolecular cyclization process has been used to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions, showcasing the efficiency of such methods in constructing benzamide frameworks with specific functional groups (Wang et al., 2008).
Reactivity and Transformations
The cyclization of N-substituted benzamides can lead to various heterocyclic structures, indicating a pathway for generating complex molecules from simpler benzamide derivatives. For example, transformations under specific conditions have resulted in the formation of 2-aryl-, 2-hetaryl-, and 2-cyclopropylquinolin-4(1H)-ones, showcasing the versatility of benzamides as precursors for heterocyclic synthesis (Mochalov et al., 2016).
Potential Applications
Anticancer Activity
Benzamides and their derivatives have been evaluated for their anticancer activities. For instance, a series of substituted benzamides have shown moderate to excellent anticancer activity against several cancer cell lines, suggesting the potential of such compounds in cancer therapy (Ravinaik et al., 2021).
Antipathogenic Properties
Some benzamide derivatives have demonstrated significant antipathogenic activities, particularly against strains known for their biofilm-forming capabilities. This indicates a potential use of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Catalytic Applications
The catalytic trifluoromethylation of aryl- and vinylboronic acids highlights the role of trifluoromethoxy and related functional groups in facilitating reactions under mild conditions, suggesting applications in synthetic chemistry and material science (Arimori & Shibata, 2015).
properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-16(18,19)22-14-5-1-12(2-6-14)15(21)20(13-3-4-13)9-11-7-8-23-10-11/h1-2,5-8,10,13H,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPJVSUPFTUWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide |
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